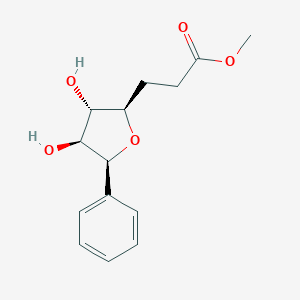
2,2-二氟乙基三氟甲磺酸酯
概述
描述
Synthesis Analysis
While specific studies directly addressing the synthesis of 2,2-Difluoroethyl trifluoromethanesulfonate were not found, research on related compounds such as trifluoromethanesulfonic anhydride and trifluoromethanesulfonates indicates the importance of fluorinated reagents in organic synthesis. These compounds are often synthesized through reactions involving fluorosulfonyl compounds and alcohols or through the use of catalysts like scandium trifluoromethanesulfonate for acylation reactions (Ishihara et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Difluoroethyl trifluoromethanesulfonate, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction, revealing specific conformational properties (Trautner et al., 1999). These studies shed light on the general structural characteristics of fluoroalkyl sulfonates.
Chemical Reactions and Properties
Trifluoromethanesulfonates and related compounds participate in a variety of chemical reactions, such as the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using reagents like 2-(trifluoromethylsulfonyloxy)pyridine (Keumi et al., 1988). These reactions highlight the compounds' reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties of fluorinated sulfonates, including their melting and boiling points, as well as NMR spectra, are critical for their application in chemistry. For example, trifluoromethanesulfonyl hypofluorite, a related compound, exhibits specific physical characteristics that influence its reactivity and stability (Appelman & Jache, 1993).
Chemical Properties Analysis
The chemical properties of 2,2-Difluoroethyl trifluoromethanesulfonate, such as reactivity, stability, and compatibility with various organic reactions, can be inferred from studies on similar fluorinated compounds. Research demonstrates the utility of fluorinated reagents in promoting reactions under mild conditions, indicating the potential for wide-ranging applications in synthesis and material science (Gao et al., 2017).
科学研究应用
氟化氨基酸的合成
2,2-二氟乙基三氟甲磺酸酯是一种强力的三氟乙基化试剂,可用于合成氟化氨基酸 . 氟化氨基酸因其独特的性质,如代谢稳定性提高和蛋白质-蛋白质相互作用改变,已用于开发药物和农用化学品。
相转移催化烷基化
该化合物用作试剂,通过硝基苄基溴化物的相转移催化烷基化反应,对映选择性地制备环状 N-芳基羟肟酸 . 这一过程在硝基苯丙氨酸的合成中很重要,硝基苯丙氨酸是有机合成中的重要中间体。
三氟乙基化试剂
作为三氟乙基化试剂,2,2-二氟乙基三氟甲磺酸酯可以将三氟乙基引入各种有机化合物中 . 这在药物化学领域尤其有用,在药物化学领域,引入氟或氟化基团可以显著改变化合物的生物活性。
安全和危害
2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
作用机制
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
生化分析
Cellular Effects
It is known to be a cytotoxic agent towards cultured leukemia L1210 cells .
Molecular Mechanism
It is known to be a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive and should be stored under inert gas .
属性
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

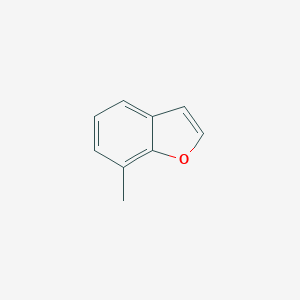
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
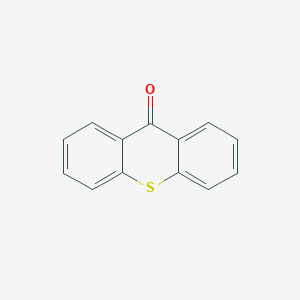
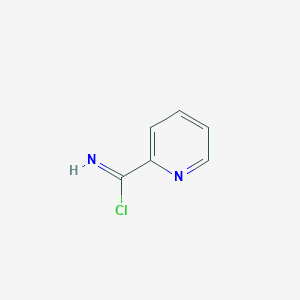
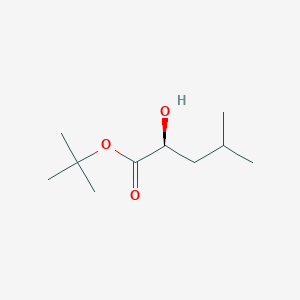
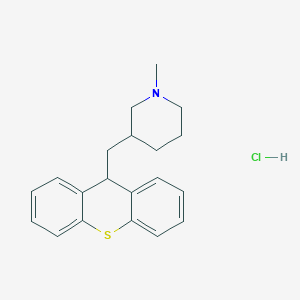

![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
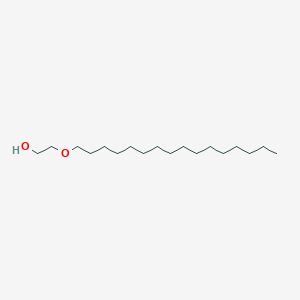
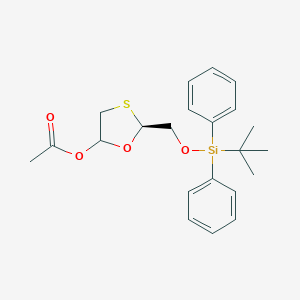
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
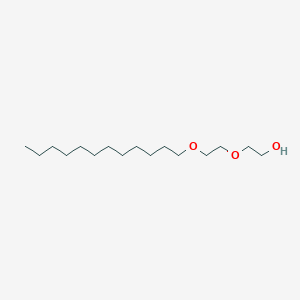
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
